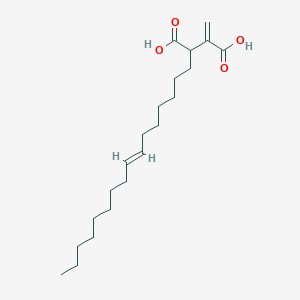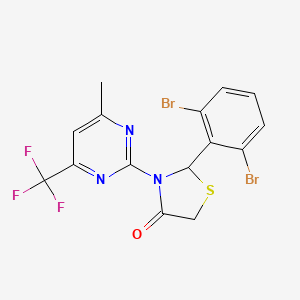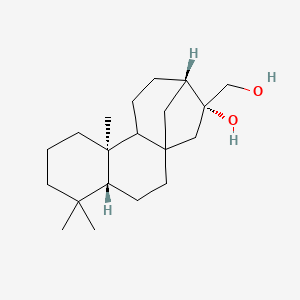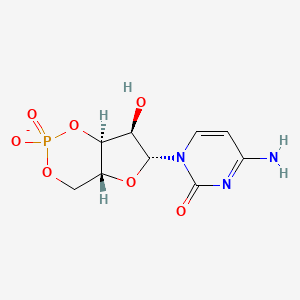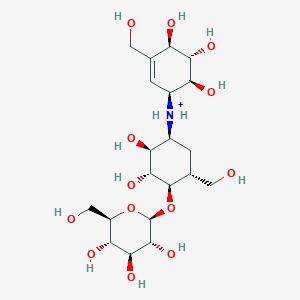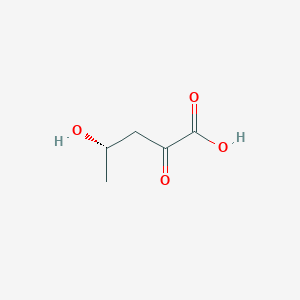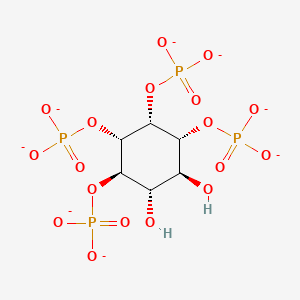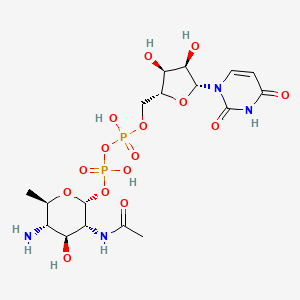
UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose is a UDP-amino sugar having 2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose as the sugar component. It is a conjugate acid of an UDP-2-acetamido-4-azaniumyl-2,4,6-trideoxy-alpha-D-glucose(1-).
Aplicaciones Científicas De Investigación
In Vitro Biosynthesis Studies UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose plays a significant role in the in vitro biosynthesis of various sugar nucleotides. For instance, it's involved in the biosynthesis of UDP-N,N'-diacetylbacillosamine in the protein glycosylation system of Campylobacter jejuni, a key carbohydrate in glycoprotein N-linked heptasaccharide (Olivier et al., 2006).
Enzymatic Inhibition Research Research has shown that compounds related to this compound, like Methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2- deoxy-beta-D-glucopyranoside, can act as inhibitors for specific glycosyltransferases, providing insights into enzyme functions and potential therapeutic applications (Helland et al., 1995).
Structural Biology and Enzymatic Mechanisms Structural analysis of enzymes like PglD from Campylobacter jejuni, which acetylates UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucopyranose, contributes significantly to our understanding of bacterial pathogens. Such studies reveal the active sites of these enzymes and their catalytic mechanisms, offering avenues for drug development and disease treatment (Olivier & Imperiali, 2008).
Synthetic Applications The synthesis of related sugar nucleotides, such as nitrogen-containing furanose sugar nucleotides, has applications in probing the biosynthesis of glycans containing specific sugar residues. Such studies enable a deeper understanding of glycan biosynthesis processes (Snitynsky & Lowary, 2014).
Therapeutic Targets in Diseases The molecule plays a role in pathways linked to diseases like Type-2 diabetes. For instance, the pathway involving UDP-GlcNAc, closely related to this compound, has been identified as a potential therapeutic target for Type-2 diabetes treatment (Chou, 2004).
Propiedades
Fórmula molecular |
C17H28N4O15P2 |
|---|---|
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8-,10-,11-,12-,13+,14-,15-,16-/m1/s1 |
Clave InChI |
FUUMLYWEEZBCQR-UINYWEPJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



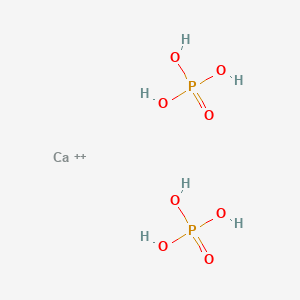
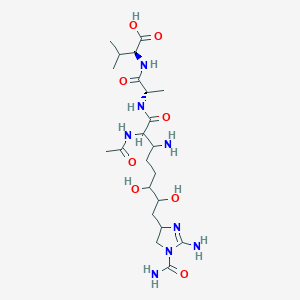
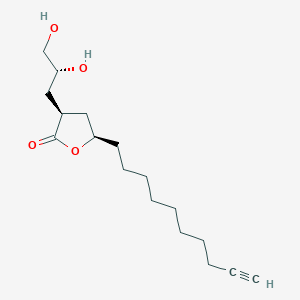
![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)
